1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one
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Overview
Description
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, an oxadiazole moiety, and aromatic substituents, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrolidinone ring can be introduced via cyclization of appropriate amine precursors. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures
Scientific Research Applications
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Industry: It is used in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxadiazole and pyrrolidinone rings contributes to its ability to interact with biological macromolecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-one stands out due to its unique combination of structural features. Similar compounds include:
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-thione: Differing by the presence of a thione group instead of a ketone.
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-amine: Differing by the presence of an amine group instead of a ketone.
1-(3,5-Dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-YL}pyrrolidin-2-ol: Differing by the presence of a hydroxyl group instead of a ketone
These comparisons highlight the versatility and uniqueness of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c1-12-7-13(2)9-17(8-12)27-11-15(10-18(27)28)20-25-19(26-29-20)14-3-5-16(6-4-14)21(22,23)24/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAIZVGGFBFJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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